molecular formula C12H19N5O B11741769 2-[4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol

2-[4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B11741769
M. Wt: 249.31 g/mol
InChI Key: VAZGUJBHJYUSHM-UHFFFAOYSA-N
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Description

2-[4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethan-1-ol group and a propan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the propan-2-yl and ethan-1-ol groups. This can be achieved through nucleophilic substitution reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed on the pyrazole ring or the ethan-1-ol group to yield various reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-[4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(propan-2-yl)-1H-pyrazol-4-yl derivatives: Compounds with similar pyrazole rings but different substituents.

    Ethan-1-ol substituted pyrazoles: Compounds with ethan-1-ol groups attached to the pyrazole ring.

Uniqueness

2-[4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H19N5O

Molecular Weight

249.31 g/mol

IUPAC Name

2-[4-[(1-propan-2-ylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C12H19N5O/c1-10(2)17-8-11(6-15-17)5-13-12-7-14-16(9-12)3-4-18/h6-10,13,18H,3-5H2,1-2H3

InChI Key

VAZGUJBHJYUSHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNC2=CN(N=C2)CCO

Origin of Product

United States

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